
Donepezil N-oxide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Donepezil N-oxide-d5 is a deuterated derivative of Donepezil N-oxide, which is a metabolite of Donepezil. Donepezil is a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil N-oxide-d5 typically involves the oxidation of Donepezil using a mild oxidant such as Chloramine-T in an acidic medium. The reaction conditions include a first-order dependency on Donepezil and the oxidant, fractional-order dependency on the acidic medium, and an increase in reaction rate with increasing dielectric constant . The reaction is monitored using spectroscopic techniques such as UV, IR, 1H NMR, and mass spectrometry to confirm the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the compound are maintained. This may include optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Donepezil N-oxide-d5 primarily undergoes oxidation reactions. The oxidation process involves the cleavage of the C–C=O bond, leading to the formation of various oxidative degradation products .
Common Reagents and Conditions: The common reagents used in the oxidation of this compound include Chloramine-T in an acidic medium. The reaction conditions are carefully controlled to ensure the selective oxidation of Donepezil to its N-oxide form .
Major Products Formed: The major products formed from the oxidation of this compound include various oxidative degradation products that can be identified using spectroscopic techniques .
Applications De Recherche Scientifique
Donepezil N-oxide-d5 is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Donepezil. Its deuterated form allows for easy differentiation from non-deuterated metabolites in mass spectrometric analyses. This makes it a valuable tool in drug metabolism studies, helping researchers understand the metabolic fate of Donepezil in the body .
In addition to pharmacokinetic studies, this compound is also used in the development of new therapeutic agents for neurodegenerative diseases. By studying the metabolic pathways and interactions of Donepezil and its derivatives, researchers can design more effective and targeted treatments for conditions such as Alzheimer’s disease .
Mécanisme D'action
Donepezil N-oxide-d5, like Donepezil, exerts its effects by selectively and reversibly inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Donepezil N-oxide-d5 include other acetylcholinesterase inhibitors such as Rivastigmine, Galantamine, and Tacrine. These compounds also inhibit the acetylcholinesterase enzyme but differ in their chemical structure, pharmacokinetics, and side effect profiles .
Uniqueness: this compound is unique due to its deuterated form, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic research and the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C24H29NO4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-[[1-oxido-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-ium-4-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D |
Clé InChI |
XRPRYHONRUINMG-DKFMXDSJSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+]2(CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[O-])[2H])[2H] |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
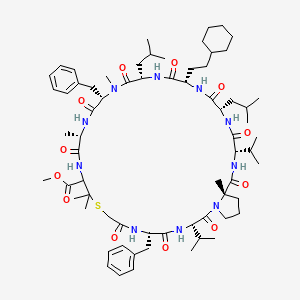
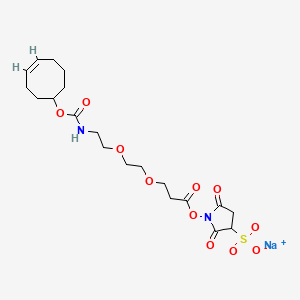

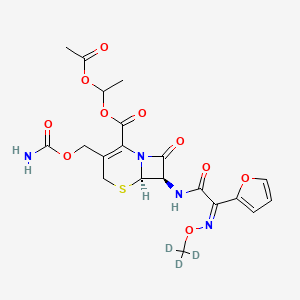
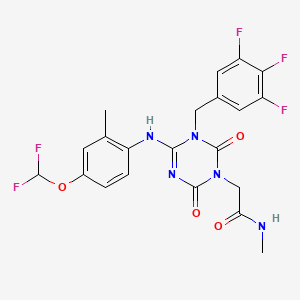
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
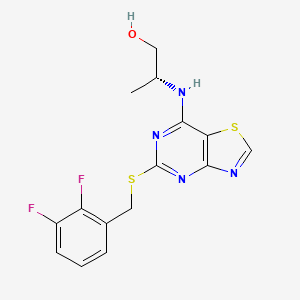
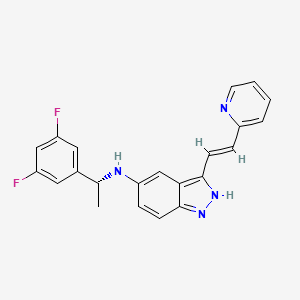

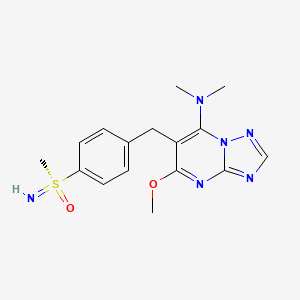
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12409571.png)
